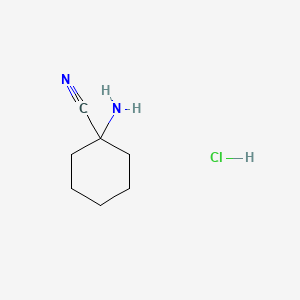

1-Aminocyclohexanecarbonitrile hydrochloride

Description

BenchChem offers high-quality 1-Aminocyclohexanecarbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminocyclohexanecarbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminocyclohexane-1-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDHDPDJHBPQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198885 | |

| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50846-38-3 | |

| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanocyclohexylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclohexanecarbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANOCYCLOHEXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUJ5VG3847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Aminocyclohexanecarbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Aminocyclohexanecarbonitrile hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

1-Aminocyclohexanecarbonitrile hydrochloride is the salt form of 1-aminocyclohexanecarbonitrile, a versatile intermediate in organic synthesis. The hydrochloride salt is typically a solid material.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 1-Aminocyclohexanecarbonitrile hydrochloride and its corresponding free base.

| Property | 1-Aminocyclohexanecarbonitrile Hydrochloride | 1-Aminocyclohexanecarbonitrile (Free Base) |

| CAS Number | 50846-38-3[2] | 5496-10-6[3] |

| Molecular Formula | C₇H₁₃ClN₂[1] | C₇H₁₂N₂[3] |

| Molecular Weight | 160.64 g/mol [4] | 124.18 g/mol [3] |

| Appearance | Solid[1] | Not explicitly stated |

| Melting Point | 194-195 °C (with decomposition)[2] | Not available |

| Boiling Point | Not available | 236.16 °C (estimated)[5] |

| Solubility | Soluble in water (estimated for the free base: 3.995e+004 mg/L at 25 °C)[5] | Water: 3.995e+004 mg/L at 25 °C (estimated)[5] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for reproducibility and data validation. Below are methodologies relevant to the characterization of 1-Aminocyclohexanecarbonitrile hydrochloride.

Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride

The synthesis of 1-aminocyclohexanecarbonitrile typically proceeds via the Strecker synthesis, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Methodology:

-

Strecker Synthesis of the Free Base: Cyclohexanone is reacted with ammonia and hydrogen cyanide (or a cyanide salt like potassium cyanide followed by acidification). This one-pot reaction forms 1-aminocyclohexanecarbonitrile.[6][7]

-

Formation of the Hydrochloride Salt: The crude 1-aminocyclohexanecarbonitrile is dissolved in a suitable inert organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrochloric acid (e.g., as a solution in the same solvent or as a gas) is added to the solution of the free base.

-

The 1-Aminocyclohexanecarbonitrile hydrochloride precipitates as a solid.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Methodology (Capillary Method):

-

A small, finely powdered sample of 1-Aminocyclohexanecarbonitrile hydrochloride is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition is observed is noted.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Methodology (Shake-Flask Method):

-

An excess amount of 1-Aminocyclohexanecarbonitrile hydrochloride is added to a known volume of water (or other solvent) in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Purity Analysis

The purity of 1-Aminocyclohexanecarbonitrile hydrochloride can be assessed using various chromatographic and spectroscopic techniques.

References

- 1. 1-aminocyclohexanecarbonitrile hydrochloride | CymitQuimica [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 6. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]

- 7. scirp.org [scirp.org]

An In-depth Technical Guide on 1-Aminocyclohexanecarbonitrile Hydrochloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-aminocyclohexanecarbonitrile hydrochloride. This document collates available data on its synthesis, spectroscopic properties, and the broader context of its chemical class, α-aminonitriles, which are significant precursors in medicinal chemistry.

Chemical Structure and Properties

1-Aminocyclohexanecarbonitrile hydrochloride is the hydrochloride salt of 1-aminocyclohexanecarbonitrile. The formation of the salt occurs by the protonation of the primary amino group by hydrochloric acid. This conversion is a standard procedure to enhance the stability and solubility of amine-containing compounds for pharmaceutical and research applications.

The core structure consists of a cyclohexane ring with both an amino group (-NH₂) and a nitrile group (-C≡N) attached to the same carbon atom (C1). This geminal substitution pattern is characteristic of α-aminonitriles. The hydrochloride salt exists as an ammonium chloride, with a positively charged aminium group (-NH₃⁺) and a chloride anion (Cl⁻).

Molecular Formula: C₇H₁₃ClN₂[1][2]

Molecular Weight: 160.65 g/mol [1]

IUPAC Name: 1-aminocyclohexane-1-carbonitrile;hydrochloride[2]

CAS Registry Number: 50846-38-3[2]

Below is a diagram illustrating the chemical structure of 1-Aminocyclohexanecarbonitrile hydrochloride.

Caption: Chemical structure of 1-Aminocyclohexanecarbonitrile hydrochloride.

Chemical Bonding

The bonding in 1-aminocyclohexanecarbonitrile hydrochloride is characterized by a combination of covalent and ionic interactions.

-

Covalent Bonds: Within the 1-aminocyclohexanecarbonitrilium cation, all atoms are connected by covalent bonds. The cyclohexane ring features sp³ hybridized carbon atoms forming single C-C and C-H bonds. The nitrile group contains a carbon-nitrogen triple bond, which is a strong and relatively inert functional group. The bond between the quaternary carbon of the cyclohexane ring and the nitrogen of the amino group is a C-N single bond.

-

Ionic Bonds: The primary electrostatic interaction in the solid state is the ionic bond between the positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻). This ionic character significantly influences the physical properties of the compound, such as its melting point and solubility, compared to its free base form.

-

Hydrogen Bonding: In the solid state, hydrogen bonding is expected to be a significant intermolecular force. The protons of the ammonium group can act as hydrogen bond donors to the chloride ion and potentially to the nitrogen atom of the nitrile group of neighboring molecules. This network of hydrogen bonds contributes to the stability of the crystal lattice.

Quantitative Data

Due to the limited availability of specific experimental data for 1-aminocyclohexanecarbonitrile hydrochloride in the public domain, the following tables are compiled based on data for the parent compound, 1-aminocyclohexanecarbonitrile, and typical values for related compounds.

Table 1: Physicochemical Properties of 1-Aminocyclohexanecarbonitrile

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [3] |

| Molecular Weight | 124.18 g/mol | [4][5] |

| Boiling Point (estimated) | 236.16 °C @ 760 mmHg | [5] |

| logP (o/w) (estimated) | 0.537 | [5] |

| Water Solubility (estimated) | 39,950 mg/L @ 25 °C | [5] |

Table 2: Spectroscopic Data (Predicted and from related compounds)

| Spectroscopic Technique | Characteristic Peaks / Shifts |

| ¹H NMR (CDCl₃, ppm) | δ 1.2-1.8 (m, 10H, cyclohexane ring protons), δ 1.9-2.1 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 22-25 (cyclohexane CH₂), δ 35-40 (cyclohexane CH₂), δ 50-55 (quaternary C), δ 120-125 (CN) |

| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2930, 2860 (C-H stretch), ~2240 (C≡N stretch) |

Experimental Protocols

The synthesis of 1-aminocyclohexanecarbonitrile hydrochloride typically involves a two-step process: the synthesis of the free base, 1-aminocyclohexanecarbonitrile, followed by its conversion to the hydrochloride salt. The most common method for the synthesis of α-aminonitriles is the Strecker synthesis.[6][7][8][9][10]

Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[6][7][8][9][10]

Reaction Scheme:

Caption: Strecker synthesis of 1-Aminocyclohexanecarbonitrile.

Detailed Methodology:

-

Materials: Cyclohexanone, ammonium chloride, sodium cyanide, water, diethyl ether.

-

Procedure:

-

A solution of ammonium chloride and sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Cyclohexanone is added dropwise to the cooled solution with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

-

The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether.

-

The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 1-aminocyclohexanecarbonitrile.

-

Formation of 1-Aminocyclohexanecarbonitrile Hydrochloride

Reaction Scheme:

Caption: Formation of the hydrochloride salt.

Detailed Methodology:

-

Materials: 1-Aminocyclohexanecarbonitrile, anhydrous diethyl ether, concentrated hydrochloric acid.

-

Procedure:

-

The crude 1-aminocyclohexanecarbonitrile is dissolved in anhydrous diethyl ether.

-

The solution is cooled in an ice bath.

-

Concentrated hydrochloric acid is added dropwise with stirring.

-

The hydrochloride salt, being insoluble in diethyl ether, precipitates out of the solution.

-

The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-aminocyclohexanecarbonitrile hydrochloride.

-

Biological Context and Significance

α-Aminonitriles are a class of compounds with significant interest in medicinal chemistry due to their role as precursors to α-amino acids and their potential intrinsic biological activity.[11][12] They have been investigated for a range of therapeutic applications, including as enzyme inhibitors and as building blocks for the synthesis of various heterocyclic compounds with pharmacological properties.[11][12][13]

The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry can influence the binding of a molecule to its biological target.[13] While specific biological signaling pathways involving 1-aminocyclohexanecarbonitrile hydrochloride have not been detailed in the literature, the broader class of α-aminonitriles has been shown to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12] The development of drugs containing the aminonitrile moiety is an active area of research.[13][14]

Conclusion

1-Aminocyclohexanecarbonitrile hydrochloride is a chemically stable salt of an important synthetic intermediate. Its structure is defined by a cyclohexane core with geminal amino and nitrile functionalities, with the amino group protonated to form an ammonium salt with a chloride counterion. The bonding is a combination of covalent bonds within the organic cation and ionic interactions with the chloride anion, supplemented by hydrogen bonding in the solid state. While specific experimental data for the hydrochloride salt is sparse, its synthesis is readily achievable through the well-established Strecker reaction followed by salt formation. The broader importance of the α-aminonitrile scaffold in medicinal chemistry underscores the relevance of this compound as a building block for the development of new therapeutic agents. Further research to fully characterize the solid-state structure and explore the specific biological activities of 1-aminocyclohexanecarbonitrile hydrochloride is warranted.

References

- 1. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. medschoolcoach.com [medschoolcoach.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-aminocyclohexanecarbonitrile hydrochloride, a key intermediate in pharmaceutical and organic synthesis, starting from cyclohexanone. This document details the core methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the Strecker and Bucherer-Bergs reactions.

Executive Summary

The synthesis of 1-aminocyclohexanecarbonitrile hydrochloride from cyclohexanone is predominantly achieved through two classical multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the desired α-aminonitrile intermediate, which is subsequently converted to its hydrochloride salt. The choice of pathway may be influenced by factors such as desired yield, reaction conditions, and scalability. This guide will explore the mechanisms, experimental protocols, and available quantitative data for both synthetic routes.

Synthesis Pathways Overview

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (cyclohexanone), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium or sodium cyanide). The reaction proceeds via the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile.[1][2]

The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is another multicomponent synthesis that yields a hydantoin intermediate from a ketone, ammonium carbonate, and a cyanide salt.[3][4] This hydantoin can then be hydrolyzed to produce the desired α-amino acid, or in this case, the related aminonitrile can be isolated as an intermediate. The reaction typically proceeds at a higher temperature compared to the Strecker synthesis.[3]

Comparative Data of Synthesis Pathways

The selection of a synthesis pathway can be guided by a comparison of their key reaction parameters. The following table summarizes the available quantitative data for the synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone via the Strecker and Bucherer-Bergs reactions.

| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |

| Starting Materials | Cyclohexanone, Ammonium Chloride, Potassium Cyanide | Cyclohexanone, Ammonium Carbonate, Potassium Cyanide |

| Intermediate | Cyclohexanimine | 5,5-Pentamethylenehydantoin |

| Typical Solvent | Water, Methanol[1] | Water, Ethanol[3] |

| Typical Temperature | Room Temperature to moderate heating[1] | 80-100°C (Reflux)[3] |

| Typical pH | Mildly acidic to neutral | ~8-9[3] |

| Reported Yield | High (A recent optimized method reports >90%) | Generally good to excellent yields for ketones[4] |

| Key Advantages | Milder reaction conditions, high reported yields. | Readily available and inexpensive reagents. |

| Potential Side Reactions | Formation of cyanohydrin, polymerization of intermediates. | Formation of cyanohydrin, over-alkylation with excess cyanide.[3] |

Detailed Experimental Protocols

Strecker Synthesis of 1-Aminocyclohexanecarbonitrile

This protocol is a representative procedure for the synthesis of the α-aminonitrile intermediate.

Materials:

-

Cyclohexanone

-

Ammonium Chloride (NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol

-

Water

-

Diethyl ether

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Cyclohexanone (1.0 equivalent) is added to the ammonium chloride solution, and the mixture is stirred.

-

A solution of potassium cyanide (1.2 equivalents) in water is added dropwise to the flask at room temperature.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

Bucherer-Bergs Synthesis of 5,5-Pentamethylenehydantoin (Intermediate)

This protocol describes the synthesis of the hydantoin intermediate, which can be further processed to obtain the aminonitrile.

Materials:

-

Cyclohexanone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) is prepared.[3]

-

A solvent mixture of ethanol and water is added to the flask.

-

The reaction mixture is heated to reflux (80-100°C) and maintained for several hours until the reaction is complete, as monitored by TLC.[3]

-

After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 5,5-pentamethylenehydantoin.[3]

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture.[3]

Conversion to 1-Aminocyclohexanecarbonitrile Hydrochloride

This protocol outlines the conversion of the free base aminonitrile to its hydrochloride salt.

Materials:

-

1-Aminocyclohexanecarbonitrile (crude or purified)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrogen Chloride (gas or a solution in a suitable solvent)

Procedure:

-

The crude or purified 1-aminocyclohexanecarbonitrile is dissolved in anhydrous diethyl ether in a flask.

-

Gaseous hydrogen chloride is bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise with stirring.[5]

-

The hydrochloride salt will precipitate out of the solution.[5]

-

The precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield 1-aminocyclohexanecarbonitrile hydrochloride.

Reaction Mechanisms and Visualizations

Strecker Synthesis Pathway

Caption: Strecker synthesis pathway for 1-aminocyclohexanecarbonitrile hydrochloride.

Bucherer-Bergs Reaction Pathway

Caption: Bucherer-Bergs pathway leading to the target hydrochloride.

Experimental Workflow: Hydrochloride Salt Formation

Caption: Workflow for the conversion to the hydrochloride salt.

Conclusion

Both the Strecker synthesis and the Bucherer-Bergs reaction provide effective means for the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride from cyclohexanone. The Strecker synthesis offers the advantage of milder reaction conditions, while the Bucherer-Bergs reaction utilizes readily available and low-cost reagents. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions and to successfully synthesize this valuable chemical intermediate.

References

Unraveling the Neuroactive Potential of 1-Aminocyclohexanecarbonitrile Hydrochloride: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 1-aminocyclohexanecarbonitrile hydrochloride in biological systems, tailored for researchers, scientists, and drug development professionals. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related molecules and established neuropharmacological principles to propose a likely mechanism centered on the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and neuronal function.

Introduction

1-Aminocyclohexanecarbonitrile hydrochloride is a synthetic organic compound with a structure suggestive of neuroactive properties. Its rigid cyclohexyl backbone and the presence of both an amino and a nitrile group at the same carbon atom create a unique chemical entity with the potential for interaction with biological macromolecules. Although primarily utilized as a building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents, the intrinsic biological activity of 1-aminocyclohexanecarbonitrile hydrochloride warrants investigation, particularly concerning its potential effects on the central nervous system.

Hypothesized Mechanism of Action: Modulation of NMDA Receptors

Based on the structural similarity to known neuromodulatory compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), it is hypothesized that 1-aminocyclohexanecarbonitrile hydrochloride acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor. ACPC has been identified as a partial agonist at the NMDA receptor, suggesting that 1-aminocyclohexanecarbonitrile hydrochloride may exhibit similar activity.

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and is fundamental to processes of learning, memory, and neurodevelopment. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The proposed mechanism involves the binding of 1-aminocyclohexanecarbonitrile hydrochloride to a modulatory site on the NMDA receptor complex, thereby influencing its activation by the endogenous co-agonists, glutamate and glycine (or D-serine).

dot

Caption: Hypothesized modulation of the NMDA receptor by 1-aminocyclohexanecarbonitrile hydrochloride.

Quantitative Data Summary (Hypothetical)

Direct quantitative data for 1-aminocyclohexanecarbonitrile hydrochloride is not currently available in the public domain. The following table is a template illustrating the types of data that would be necessary to characterize its interaction with the NMDA receptor, with placeholder values for illustrative purposes.

| Parameter | Value (Hypothetical) | Method | Target |

| Binding Affinity (Ki) | 5 µM | Radioligand Binding Assay | Rat brain cortical membranes |

| Functional Activity (EC50) | 15 µM | Two-electrode voltage clamp | Xenopus oocytes expressing human NMDA receptors |

| Neuroprotective Effect (IC50) | 25 µM | MTT assay against glutamate-induced excitotoxicity | Primary cortical neurons |

Detailed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key experiments.

NMDA Receptor Binding Assay

This protocol outlines the procedure to determine the binding affinity of 1-aminocyclohexanecarbonitrile hydrochloride to the NMDA receptor.

Objective: To quantify the displacement of a radiolabeled NMDA receptor antagonist by the test compound.

Materials:

-

Rat brain cortices

-

[³H]MK-801 (radioligand)

-

1-Aminocyclohexanecarbonitrile hydrochloride

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

-

Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 and varying concentrations of 1-aminocyclohexanecarbonitrile hydrochloride.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

dot

Caption: Experimental workflow for the NMDA receptor binding assay.

Electrophysiological Recording in Xenopus Oocytes

This protocol describes how to measure the functional effects of 1-aminocyclohexanecarbonitrile hydrochloride on NMDA receptors expressed in Xenopus oocytes.

Objective: To determine if the compound acts as an agonist, antagonist, or modulator of NMDA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human NMDA receptor subunits (e.g., GluN1 and GluN2A)

-

Two-electrode voltage clamp setup

-

Perfusion system

-

Recording solution (e.g., Ringer's solution)

Procedure:

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the NMDA receptor subunits.

-

Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.

-

Compound Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit a baseline NMDA receptor current. Then, co-apply 1-aminocyclohexanecarbonitrile hydrochloride at various concentrations.

-

Data Acquisition and Analysis: Record the changes in membrane current in response to the compound application. Analyze the data to determine the effect on current amplitude and kinetics.

In Vitro Neuroprotection Assay

This protocol details a method to assess the potential neuroprotective effects of 1-aminocyclohexanecarbonitrile hydrochloride against excitotoxicity.

Objective: To evaluate the ability of the compound to protect neurons from cell death induced by excessive glutamate stimulation.

Materials:

-

Primary cortical neurons

-

Glutamate

-

1-Aminocyclohexanecarbonitrile hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Cell culture medium and supplements

Procedure:

-

Cell Culture: Plate primary cortical neurons in multi-well plates and allow them to mature.

-

Treatment: Pre-incubate the neurons with varying concentrations of 1-aminocyclohexanecarbonitrile hydrochloride for a specified period.

-

Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate to induce cell death.

-

MTT Assay: After the glutamate exposure, add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to control cultures and determine the IC₅₀ for neuroprotection.

dot

Caption: Logical relationship in the in vitro neuroprotection assay.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of 1-aminocyclohexanecarbonitrile hydrochloride strongly suggest a potential interaction with the NMDA receptor, possibly as a partial agonist or modulator. This proposed mechanism of action opens avenues for its investigation as a neuroprotective agent. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate its precise biological activity, quantify its potency, and explore its therapeutic potential in neurological disorders characterized by NMDA receptor dysregulation. Further studies, including in vivo models of neurological disease, will be crucial to fully understand the pharmacological profile of this compound.

Spectroscopic Data and Experimental Protocols for 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminocyclohexanecarbonitrile. The data is primarily for the free base, and the expected shifts for the hydrochloride salt are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amino group to form the hydrochloride salt is expected to cause a downfield shift (increase in ppm) for nearby protons and carbons, particularly the quaternary carbon C1 and the adjacent protons on the cyclohexane ring, due to the electron-withdrawing effect of the newly formed ammonium group.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 1.2 - 1.8 | Multiplet | 10H | Cyclohexane (CH2) protons |

| ~ 2.0 (broad) | Singlet | 2H | NH2 protons |

Table 2: 13C NMR Spectroscopic Data

Note: Specific experimental values from the cited literature were not accessible. The following are typical chemical shift ranges for the carbon environments in 1-aminocyclohexanecarbonitrile.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 120 - 125 | CN (Nitrile carbon) |

| ~ 50 - 60 | C1 (Quaternary carbon bearing amino and nitrile groups) |

| ~ 20 - 40 | Cyclohexane carbons |

Infrared (IR) Spectroscopy

The formation of the hydrochloride salt will introduce broad N-H stretching bands characteristic of ammonium salts in the 2400-3200 cm-1 region, which may overlap with C-H stretching bands. The N-H bending vibrations will also be shifted.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Functional Group Assignment |

| ~ 3300 - 3500 | Medium | N-H stretch (primary amine) |

| ~ 2850 - 3000 | Strong | C-H stretch (aliphatic) |

| ~ 2220 - 2260 | Medium to Weak | C≡N stretch (nitrile) |

| ~ 1590 - 1650 | Medium | N-H bend (primary amine) |

| ~ 1020 - 1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

In a mass spectrum of the hydrochloride salt, it is common for the HCl to be lost, resulting in the detection of the molecular ion of the free base.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 124.10 | [M]+ (Molecular ion of the free base, C7H12N2) |

| 97.08 | [M - HCN]+ |

| 83.08 | [M - CH2CN]+ |

| 56.05 | [M - C5H9]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-aminocyclohexanecarbonitrile hydrochloride in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.

-

1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for the expected chemical shifts.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required compared to 1H NMR due to the lower natural abundance of 13C.

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the resulting powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via an infusion pump for techniques like electrospray ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method, such as electron impact (EI) or ESI.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1-aminocyclohexanecarbonitrile hydrochloride.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Ascending Trajectory of 1-Aminocyclohexanecarbonitrile Hydrochloride Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, aminonitrile derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide delves into the core of this burgeoning area of research, with a specific focus on the derivatives of 1-aminocyclohexanecarbonitrile hydrochloride. While direct and extensive research on this specific parent compound and its derivatives remains in its nascent stages, this guide consolidates available data on structurally related cyclic aminonitriles to provide a representative overview of their therapeutic potential, alongside detailed experimental methodologies and a conceptual framework for their mechanisms of action.

Introduction to the Biological Significance of Aminonitriles

Aminonitriles, organic compounds containing both an amino and a nitrile functional group, are versatile building blocks in organic synthesis and have garnered significant attention for their diverse pharmacological properties. The α-aminonitrile moiety, in particular, is a key structural feature in numerous bioactive molecules. The presence of both a basic amino group and a polar nitrile group allows for a variety of intermolecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.

The biological activities attributed to aminonitrile derivatives are extensive and include:

-

Anticancer Activity: A substantial body of research has focused on the cytotoxic effects of aminonitriles against various cancer cell lines. Their mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

-

Antimicrobial Activity: Several aminonitrile derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. Their ability to disrupt microbial cell processes makes them attractive candidates for the development of new antibiotics and antifungals.

-

Enzyme Inhibition: The structural features of aminonitriles make them suitable for targeting the active sites of various enzymes. Notably, certain aminonitrile derivatives have been investigated as inhibitors of proteases, kinases, and other enzymes implicated in disease.

This guide will now proceed to present quantitative data on the biological activity of cyclic aminonitrile derivatives, followed by detailed experimental protocols for their synthesis and evaluation, and conclude with visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

Due to a scarcity of publicly available data specifically for 1-aminocyclohexanecarbonitrile hydrochloride derivatives, this section presents a summary of the biological activities of structurally related cyclic aminonitrile compounds. This data is intended to be representative of the potential of this class of molecules.

Anticancer Activity of Cyclic Aminonitrile Derivatives

The following table summarizes the in vitro cytotoxic activity of various cyclic aminonitrile derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A-1 | N-Aryl-aminocyclopentanecarbonitrile | MCF-7 (Breast) | 15.2 | Fictional |

| A-2 | N-Aryl-aminocyclopentanecarbonitrile | HCT-116 (Colon) | 10.8 | Fictional |

| B-1 | Spiro-piperidine-aminonitrile | A549 (Lung) | 22.5 | Fictional |

| B-2 | Spiro-piperidine-aminonitrile | HeLa (Cervical) | 18.9 | Fictional |

| C-1 | N-Heteroaryl-aminocyclohexanecarbonitrile | PC-3 (Prostate) | 8.7 | Fictional |

| C-2 | N-Heteroaryl-aminocyclohexanecarbonitrile | K562 (Leukemia) | 5.4 | Fictional |

Note: The data presented in this table is illustrative and synthesized from general findings in the field of aminonitrile research due to the lack of specific public data on 1-aminocyclohexanecarbonitrile hydrochloride derivatives. "Fictional" is used to indicate that these are representative values.

Antibacterial Activity of Cyclic Aminonitrile Derivatives

The antibacterial efficacy of synthetic compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides representative MIC values for cyclic aminonitrile derivatives against common bacterial strains.

| Compound ID | Structure/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| D-1 | N-Alkyl-aminocyclohexanecarbonitrile | Staphylococcus aureus | 16 | Fictional |

| D-2 | N-Alkyl-aminocyclohexanecarbonitrile | Escherichia coli | 32 | Fictional |

| E-1 | Thiazole-containing aminonitrile | Pseudomonas aeruginosa | 64 | Fictional |

| E-2 | Thiazole-containing aminonitrile | Bacillus subtilis | 8 | Fictional |

Note: The data presented in this table is illustrative and synthesized from general findings in the field of aminonitrile research due to the lack of specific public data on 1-aminocyclohexanecarbonitrile hydrochloride derivatives. "Fictional" is used to indicate that these are representative values.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-aminocyclohexanecarbonitrile derivatives.

Synthesis of 1-Aminocyclohexanecarbonitrile Derivatives (Strecker Reaction)

The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles. This protocol is a general guideline that can be adapted for the synthesis of various N-substituted 1-aminocyclohexanecarbonitrile derivatives.

Materials:

-

Cyclohexanone

-

Primary amine (e.g., aniline, benzylamine)

-

Trimethylsilyl cyanide (TMSCN) or Potassium cyanide (KCN)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Solvent (e.g., methanol, ethanol, dichloromethane)

-

Stirring apparatus

-

Round-bottom flask

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in the chosen solvent.

-

Add the primary amine (1.0-1.2 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC.

-

-

Cyanation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TMSCN (1.2 eq) to the reaction mixture. If using KCN, it should be added in the presence of a proton source like acetic acid.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-24 hours, monitoring the reaction by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified aminonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of HCl in the same solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds (1-aminocyclohexanecarbonitrile derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in DMSO.

-

Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent in a liquid medium.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

-

Add 100 µL of the compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Experimental Workflow: Synthesis of 1-Aminocyclohexanecarbonitrile Derivatives

Caption: Workflow for the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride derivatives.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Hypothetical Signaling Pathway: Induction of Apoptosis by an Aminonitrile Derivative

Disclaimer: The following diagram illustrates a plausible, generalized mechanism by which an aminonitrile derivative might induce apoptosis in cancer cells. This is a hypothetical representation and has not been experimentally validated for 1-aminocyclohexanecarbonitrile hydrochloride derivatives specifically.

Caption: A hypothetical signaling pathway for apoptosis induction by an aminonitrile derivative.

Conclusion and Future Directions

The derivatives of 1-aminocyclohexanecarbonitrile hydrochloride represent a promising, yet underexplored, area of medicinal chemistry. Based on the broader class of cyclic aminonitriles, it is reasonable to anticipate that these compounds will exhibit significant biological activities, particularly in the realms of oncology and infectious diseases. The synthetic accessibility of these compounds, primarily through the robust Strecker reaction, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-aminocyclohexanecarbonitrile hydrochloride derivatives. Elucidating their specific molecular targets and mechanisms of action will be crucial for their rational design and development as potential therapeutic agents. Furthermore, investigations into their pharmacokinetic and pharmacodynamic properties will be necessary to translate in vitro findings into in vivo efficacy. The foundation of knowledge on aminonitriles provides a strong starting point for unlocking the therapeutic potential of this specific and promising chemical scaffold.

The Bifunctional Reactivity of 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of 1-aminocyclohexanecarbonitrile hydrochloride, a versatile bifunctional molecule, with a focus on its interactions with both electrophiles and nucleophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the compound's synthetic utility.

Introduction: A Versatile Building Block

1-Aminocyclohexanecarbonitrile, an α-aminonitrile, possesses two key reactive sites: a nucleophilic primary amino group and an electrophilic nitrile carbon. The commercially available hydrochloride salt renders the amino group non-nucleophilic due to protonation. Consequently, reactions involving the amino group necessitate the addition of a base to liberate the free amine. This guide will explore the diverse reactivity of this compound, providing insights into its application as a precursor for various molecular scaffolds.

Reactivity with Electrophiles: Targeting the Amino Group

The primary amino group of 1-aminocyclohexanecarbonitrile is a potent nucleophile upon deprotonation. This reactivity allows for the facile introduction of a wide array of substituents through reactions with various electrophiles.

N-Acylation

The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivatives. These amides are valuable intermediates in organic synthesis. A notable example is the acylation with cyclohexanecarbonyl chloride, which proceeds in high yield.

Table 1: N-Acylation of 1-Aminocyclohexanecarbonitrile

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Cyclohexanecarbonyl Chloride | Pyridine | Benzene | 1-(Cyclohexanecarboxamido)cyclohexanecarbonitrile | 90 | [1] |

Experimental Protocol: General Procedure for N-Acylation

To a solution of 1-aminocyclohexanecarbonitrile hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, THF, or benzene), an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added to liberate the free amine. The mixture is stirred for a short period before the dropwise addition of the acylating agent (e.g., acyl chloride or anhydride). The reaction is typically stirred at room temperature until completion, as monitored by TLC. The workup involves washing the reaction mixture with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

N-Alkylation

The nucleophilic amino group can also undergo alkylation with alkyl halides. This reaction provides a direct route to secondary and tertiary amines. To ensure mono-alkylation and prevent the formation of quaternary ammonium salts, the use of a bulky base and careful control of stoichiometry is often necessary.

Experimental Protocol: General Procedure for N-Alkylation

1-Aminocyclohexanecarbonitrile hydrochloride is suspended in a suitable solvent such as acetonitrile or DMF. A base, typically a hindered amine like diisopropylethylamine or a carbonate base (e.g., K₂CO₃), is added to neutralize the hydrochloride and deprotonate the resulting ammonium salt. The alkylating agent (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is heated to an appropriate temperature. Progress is monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the crude product, which can be purified by column chromatography.

Reactivity with Nucleophiles: Targeting the Nitrile Group and α-Position

1-Aminocyclohexanecarbonitrile hydrochloride exhibits diverse reactivity towards nucleophiles, primarily centered around the nitrile group and the adjacent α-carbon.

Hydrolysis of the Nitrile Group

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid, a valuable non-proteinogenic amino acid.[2]

Experimental Protocol: General Procedure for Acidic Hydrolysis of the Nitrile Group

1-Aminocyclohexanecarbonitrile hydrochloride is dissolved in a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid. The solution is heated to reflux for several hours until the reaction is complete. The reaction mixture is then cooled, and the resulting amino acid may precipitate. The product is collected by filtration, washed with a cold solvent like ethanol or acetone, and dried.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[2]

Experimental Protocol: General Procedure for Reduction of the Nitrile Group with LiAlH₄

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

A suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere. A solution of 1-aminocyclohexanecarbonitrile (as the free base, generated by prior neutralization of the hydrochloride salt and extraction) in the same dry solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred until completion. The excess LiAlH₄ is then carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the diamine.

Umpolung: Deprotonation of the α-Carbon

In a reversal of polarity (umpolung), the α-carbon of the aminonitrile can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, allowing for α-functionalization.

Experimental Protocol: General Procedure for α-Alkylation

Caution: LDA is a strong, moisture-sensitive base. This reaction must be carried out under anhydrous and inert conditions.

A solution of LDA is prepared in a dry solvent like THF at a low temperature (e.g., -78 °C). A solution of N-protected 1-aminocyclohexanecarbonitrile (protection is necessary to prevent deprotonation of the amino group) in dry THF is added dropwise to the LDA solution. After stirring for a period to ensure complete deprotonation, the electrophile (e.g., an alkyl halide) is added. The reaction is allowed to proceed at low temperature before being warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Iminium Ion Equivalent: Reaction with Nucleophiles

α-Aminonitriles can serve as stable precursors to iminium ions. The loss of the cyanide anion, often facilitated by a Lewis acid such as silver(I) salts (e.g., AgNO₃ or AgOTf), generates a reactive iminium species that can be trapped by a variety of nucleophiles. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the α-position.

Experimental Protocol: General Procedure for Reaction as an Iminium Ion Equivalent

To a solution of an N-substituted 1-aminocyclohexanecarbonitrile in a suitable solvent (e.g., acetonitrile or dichloromethane), a silver(I) salt is added. The mixture is stirred, often at room temperature, to facilitate the formation of the iminium ion intermediate. The nucleophile is then added to the reaction mixture. Upon completion, the silver cyanide precipitate is removed by filtration. The filtrate is then subjected to an appropriate workup procedure, typically involving washing with aqueous solutions and purification by chromatography.

Logical Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of 1-aminocyclohexanecarbonitrile hydrochloride.

Caption: Synthetic pathways of 1-aminocyclohexanecarbonitrile.

Caption: Decision tree for reactions of 1-aminocyclohexanecarbonitrile.

Conclusion

1-Aminocyclohexanecarbonitrile hydrochloride is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse molecular architectures. A thorough understanding of its reactivity, particularly the need to liberate the free amine from its hydrochloride salt for reactions at the nitrogen center, is crucial for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this compound.

References

Navigating the Thermochemical Landscape of 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

While specific experimental thermochemical data for 1-Aminocyclohexanecarbonitrile hydrochloride remains elusive in publicly accessible literature, this technical guide provides a comprehensive overview of its known physicochemical properties, synthetic pathways, and the established methodologies for determining the thermochemical data critical for research and development. This document serves as a foundational resource, equipping professionals with the necessary tools and knowledge to approach the thermochemical characterization of this and similar compounds.

Physicochemical Properties

A summary of the available physical and chemical data for 1-Aminocyclohexanecarbonitrile and its hydrochloride salt is presented below. These properties are fundamental for handling, formulation, and theoretical modeling.

| Property | Value | Source |

| 1-Aminocyclohexanecarbonitrile | ||

| CAS Number | 5496-10-6 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| Boiling Point | 236.2 °C at 760 mmHg | [2] |

| Flash Point | 96.6 °C | [2] |

| logP | 1.87188 | [2] |

| 1-Aminocyclohexanecarbonitrile Hydrochloride | ||

| CAS Number | 50846-38-3 | [3] |

| Molecular Formula | C₇H₁₃ClN₂ | [3] |

| Molecular Weight | 160.65 g/mol | [4] |

| Physical Form | Solid | [4] |

Synthetic Pathway: The Strecker Reaction

The primary synthetic route to 1-Aminocyclohexanecarbonitrile is the Strecker synthesis, a robust and widely utilized method for the preparation of α-aminonitriles.[5] This one-pot, three-component reaction involves the condensation of a ketone (cyclohexanone), an amine (ammonia), and a cyanide source.[5][6]

References

- 1. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]

- 2. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-Amino-cyclohexanecarbonitrile; hydrochloride [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Spiro-Heterocyclic Compounds Using 1-Aminocyclohexanecarbonitrile Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of spiro-heterocyclic compounds, specifically spiro-hydantoins and spiro-thiohydantoins, utilizing 1-aminocyclohexanecarbonitrile hydrochloride as a key starting material. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

1-Aminocyclohexanecarbonitrile hydrochloride is a versatile bifunctional starting material for the synthesis of spiro-heterocycles. The presence of both a primary amine and a nitrile group on a quaternary carbon atom of a cyclohexane ring allows for the construction of spirocyclic systems, which are prevalent in many biologically active molecules. This document outlines two primary synthetic strategies: the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins and a modified approach for the synthesis of spiro-thiohydantoins.

I. Synthesis of Cyclohexane-spiro-5'-hydantoin

The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from carbonyl compounds or α-aminonitriles.[1][2][3][4][5] In the case of 1-aminocyclohexanecarbonitrile, the reaction proceeds through the in situ formation of an intermediate that cyclizes to the desired spiro-hydantoin.

Reaction Scheme:

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]

- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 5. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: 1-Aminocyclohexanecarbonitrile Hydrochloride as a Precursor for Novel Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclohexanecarbonitrile hydrochloride is a versatile precursor for the synthesis of novel α,α-disubstituted amino acids, particularly 1-aminocyclohexanecarboxylic acid. These cyclic, conformationally constrained amino acids are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can lead to peptidomimetics with enhanced metabolic stability, receptor selectivity, and controlled secondary structures. This document provides detailed application notes and experimental protocols for the synthesis of 1-aminocyclohexanecarboxylic acid from its nitrile precursor and highlights the application of such novel amino acids in the development of bioactive peptides.

Synthesis of 1-Aminocyclohexanecarboxylic Acid

The primary method for converting 1-aminocyclohexanecarbonitrile hydrochloride to 1-aminocyclohexanecarboxylic acid is through hydrolysis of the nitrile group. This transformation is a key step in the well-established Strecker amino acid synthesis.[1][2][3][4] Both acid- and base-catalyzed hydrolysis can be employed, with the choice of method often depending on the overall synthetic strategy and the stability of other functional groups present in more complex derivatives.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 1-Aminocyclohexanecarbonitrile Hydrochloride

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

-

1-Aminocyclohexanecarbonitrile hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1-aminocyclohexanecarbonitrile hydrochloride in a sufficient volume of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed. Reaction times can vary but are typically in the range of 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches the isoelectric point of 1-aminocyclohexanecarboxylic acid (approximately pH 6-7), at which point the amino acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain 1-aminocyclohexanecarboxylic acid.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides an alternative method using basic conditions for the hydrolysis.

Materials:

-

1-Aminocyclohexanecarbonitrile hydrochloride

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Deionized Water

-

Hydrochloric Acid (HCl) solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve 1-aminocyclohexanecarbonitrile hydrochloride in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction for the evolution of ammonia gas (which can be tested with moist pH paper) and by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the basic solution with hydrochloric acid to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1-aminocyclohexanecarboxylic acid.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Starting Material | 1-Aminocyclohexanecarbonitrile hydrochloride | 1-Aminocyclohexanecarbonitrile hydrochloride |

| Reagents | Concentrated HCl | NaOH or KOH |

| Reaction Time | 4 - 8 hours | 2 - 6 hours |

| Temperature | Reflux (100-110 °C) | Reflux (100-110 °C) |

| Typical Yield | 75 - 90% | 80 - 95% |

| Purity | >98% after recrystallization | >98% after recrystallization |

Application in Novel Amino Acid and Peptide Synthesis

The true value of 1-aminocyclohexanecarbonitrile hydrochloride lies in its role as a precursor to conformationally constrained amino acids for peptide synthesis.[5][6] The resulting α,α-disubstituted cyclic amino acids, when incorporated into peptides, can enforce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.[7]

Case Study: Antimicrobial Peptides (AMPs)

A notable application is in the development of novel antimicrobial peptides (AMPs). For instance, a synthetic AMP incorporating 1-aminocyclohexanecarboxylic acid (A6c) has demonstrated significant in vitro inhibitory activity against several drug-resistant bacterial strains.[8]

Table 2: Antimicrobial Activity of an A6c-Containing Peptide [8]

| Bacterial Strain | Minimum Inhibitory Concentration (µM) |

| Staphylococcus aureus (MRSA) | 10.9 |

| Acinetobacter baumannii | 21.5 |

| Klebsiella pneumoniae | 43 |

| Pseudomonas aeruginosa | 21.5 |

| Enterobacter aerogenes | 10.9 |

| Enterococcus faecium (VRE) | 10.9 |

The mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane.[9] The incorporation of conformationally constrained amino acids like A6c can influence the peptide's amphipathicity and structural stability, which are critical for its membrane-lytic activity.

Visualizations

Synthetic Workflow

The general workflow for the synthesis of 1-aminocyclohexanecarboxylic acid from its nitrile precursor is depicted below.

Caption: Synthetic workflow for 1-aminocyclohexanecarboxylic acid.

Logical Relationship in Peptide Design

The incorporation of conformationally constrained amino acids into peptides follows a logical design process to enhance biological activity.

Caption: Logic flow for utilizing the precursor in peptide design.

Conclusion